Deepoxy-deoxynivalenol

説明

特性

IUPAC Name |

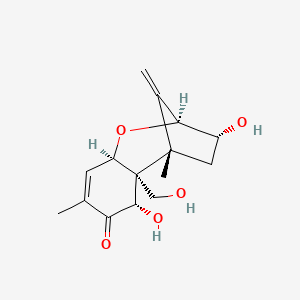

(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACLXWTWERGCLX-MDUHGFIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007920 | |

| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88054-24-4 | |

| Record name | Deepoxydeoxynivalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88054-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deepoxy-deoxynivalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Deepoxy-deoxynivalenol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (B1670258) (DON), a prevalent mycotoxin produced by Fusarium species, poses a significant threat to human and animal health. Its presence in cereal grains and animal feed necessitates a thorough understanding of its metabolic fate. This technical guide provides an in-depth exploration of deepoxy-deoxynivalenol (DOM-1), a key detoxification product of DON. We will delve into its discovery, microbial origin, and the enzymatic pathways responsible for its formation. Furthermore, this guide will present a comparative analysis of the toxicological profiles of DON and DOM-1, supported by quantitative data and detailed experimental methodologies. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to advance our understanding and mitigation of DON contamination.

Discovery and Origin of this compound (DOM-1)

This compound, also known as DOM-1, was identified as a less toxic metabolite of deoxynivalenol. Its discovery stemmed from observations that ruminant animals were less susceptible to the toxic effects of DON compared to monogastric animals. This led to the hypothesis that the gut microbiota of ruminants could transform DON into a less harmful compound.[1] Subsequent research confirmed that the primary origin of DOM-1 is the microbial transformation of DON, specifically through a de-epoxidation reaction.

This biotransformation is predominantly carried out by anaerobic bacteria residing in the gastrointestinal tracts of various animals, including chickens and cattle, as well as by microorganisms found in soil.[2][3][4] The key chemical modification in the conversion of DON to DOM-1 is the removal of the epoxide group at the C12-C13 position, which is widely considered to be essential for the toxicity of trichothecene (B1219388) mycotoxins.[5]

Several bacterial species and microbial consortia have been identified as capable of this de-epoxidation. Notably, strains belonging to the genera Clostridium, Anaerofilum, Collinsella, and Bacillus have been isolated from chicken intestines and shown to effectively convert DON to DOM-1.[4] Microbial communities from soil have also demonstrated the ability to completely transform DON into DOM-1 under both aerobic and anaerobic conditions.[6][7]

Quantitative Data on Deoxynivalenol Transformation and Toxicity

The following tables summarize key quantitative data regarding the microbial conversion of DON to DOM-1 and the comparative cytotoxicity of these two compounds.

Table 1: Microbial Transformation of Deoxynivalenol (DON) to this compound (DOM-1)

| Microbial Source | Initial DON Concentration | Incubation Conditions | Conversion Rate to DOM-1 | Reference |

| Mixed microbial culture from soil | 50 µg/mL | Mineral salts broth, aerobic | 100% after 144 hours | [6] |

| Enriched soil microbial culture | 50 µg/mL | Mineral salts broth, aerobic | 100% after 60 hours | [7] |

| Microbial community from horse stable (expM) | 100 µg/mL | Co-cultivation, 30°C | 78.9% reduction of DON after 96 hours (transformed to DOM-1) | [8] |

| Microbial community from chicken stable (expJ) | 100 µg/mL | Co-cultivation, 30°C | 98.9% reduction of DON after 96 hours | [8] |

| Microbial community from sheep stable (expY) | 100 µg/mL | Co-cultivation, 30°C | 99.8% reduction of DON after 96 hours | [8] |

Table 2: Comparative Cytotoxicity of Deoxynivalenol (DON) and this compound (DOM-1)

| Cell Line | Assay | Compound | IC50 Value (µM) | Exposure Time | Reference |

| Swiss 3T3 cells | BrdU incorporation (DNA synthesis) | DON | 1.50 ± 0.34 | Not specified | [9] |

| Swiss 3T3 cells | BrdU incorporation (DNA synthesis) | DOM-1 | ~81 (54 times higher than DON) | Not specified | [9] |

| Porcine intestinal epithelial cells (IPEC-J2) | Total protein content (SRB assay) | DON | 35.97 ± 11.85 | 24 hours | [10] |

| Porcine intestinal epithelial cells (IPEC-J2) | Total protein content (SRB assay) | DON | 18.90 ± 5.70 | 48 hours | [10] |

| Porcine intestinal epithelial cells (IPEC-J2) | Total protein content (SRB assay) | DON | 2.47 ± 1.94 | 72 hours | [10] |

| Porcine intestinal epithelial cells (IPEC-J2) | Total protein content (SRB assay) | DOM-1 | > 100 (no reduction in viability) | 24, 48, 72 hours | [10] |

| Human granulomonocytic progenitors (CFU-GM) | Colony formation | DON | 0.03 | 7, 10, 14 days | [11] |

| Rat granulomonocytic progenitors (CFU-GM) | Colony formation | DON | 0.26 | 7 days | [11] |

| Trout gill cells (RTgill-W1) | WST-1 assay | DON | > 10 | Not specified | |

| Porcine intestinal cells (IPEC-1) | WST-1 assay | DON | 0.9 | Not specified | |

| Porcine intestinal cells (IPEC-J2) | WST-1 assay | DON | 3.5 | Not specified | |

| Human liver cells (HepG2) | WST-1 assay | DON | 0.9 | Not specified | |

| Trout, pig, mouse, and human cell lines | WST-1 assay | DOM-1 | No effect on viability | Not specified |

Experimental Protocols

Isolation and Enrichment of DON-Transforming Anaerobic Bacteria from Chicken Intestines

This protocol is adapted from methodologies described for isolating anaerobic bacteria from intestinal contents.

Materials:

-

Fresh intestinal contents from chickens

-

Anaerobic dilution solution (e.g., pre-reduced peptone water)

-

Anaerobic enrichment medium (e.g., Brain Heart Infusion broth supplemented with 5% fetal bovine serum, 0.5 g/L L-cysteine, and a specific concentration of DON, e.g., 10 µg/mL)

-

Anaerobic agar (B569324) plates (e.g., Reinforced Clostridial Agar)

-

Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)

-

Sterile, anaerobic consumables (pipette tips, tubes, etc.)

Procedure:

-

Sample Collection and Preparation:

-

Aseptically collect fresh intestinal contents from the ceca of chickens.

-

Immediately transfer the sample into an anaerobic chamber.

-

Prepare a 10-fold serial dilution of the intestinal contents in anaerobic dilution solution.

-

-

Enrichment Culture:

-

Inoculate the anaerobic enrichment medium with an aliquot from each dilution.

-

Incubate the cultures under strict anaerobic conditions at 37°C for 5-7 days.

-

-

Sub-culturing and Selection:

-

After the initial enrichment, transfer an aliquot of the culture to fresh anaerobic enrichment medium containing DON.

-

Repeat this sub-culturing step several times (e.g., 3-5 times) to enrich for bacteria capable of utilizing or tolerating DON.

-

At each sub-culturing step, an aliquot of the culture can be analyzed for the conversion of DON to DOM-1 using LC-MS/MS to monitor the enrichment progress.

-

-

Isolation of Pure Cultures:

-

Plate serial dilutions of the enriched culture onto anaerobic agar plates.

-

Incubate the plates under anaerobic conditions at 37°C for 48-72 hours until colonies are visible.

-

Pick individual colonies and streak them onto fresh anaerobic agar plates to obtain pure cultures.

-

-

Screening for DON Transformation:

-

Inoculate individual isolates into anaerobic broth containing DON.

-

After incubation, analyze the culture supernatant for the presence of DOM-1 using LC-MS/MS to identify the DON-transforming isolates.

-

Analysis of DON and DOM-1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of DON and DOM-1 in various matrices.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile or Methanol with 0.1% formic acid

-

DON and DOM-1 analytical standards

-

Extraction solvent (e.g., acetonitrile/water, 84/16, v/v)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

-

Sample Preparation:

-

Solid Samples (e.g., feed, feces):

-

Homogenize the sample.

-

Extract a known weight of the sample with the extraction solvent by shaking or vortexing.

-

Centrifuge the extract and collect the supernatant.

-

(Optional) Perform a cleanup step using SPE cartridges to remove matrix interferences.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

Liquid Samples (e.g., culture supernatant):

-

Centrifuge the sample to remove cells and debris.

-

The supernatant can often be directly diluted with the initial mobile phase for analysis, or an SPE cleanup can be performed if necessary.

-

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution program with mobile phases A and B to separate DON and DOM-1. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for DON and DOM-1 for sensitive and selective quantification. For example, for DON, a common transition is m/z 295 > 265. For DOM-1, a transition could be m/z 279 > 231.[2]

-

Optimize the collision energy and other MS parameters for each transition to maximize signal intensity.

-

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of DON and DOM-1 in a matrix-matched solvent to account for matrix effects.

-

Quantify the concentration of DON and DOM-1 in the samples by comparing their peak areas to the calibration curve.

-

Cytotoxicity Assay in Porcine Intestinal Epithelial Cells (IPEC-J2)

This protocol describes a method to assess the cytotoxic effects of DON and DOM-1 on IPEC-J2 cells.

Materials:

-

IPEC-J2 cells

-

Complete cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, insulin-transferrin-selenium, and antibiotics)

-

96-well cell culture plates

-

DON and DOM-1 stock solutions

-

Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed IPEC-J2 cells into 96-well plates at a density of approximately 1 x 10^4 cells/well.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of DON and DOM-1 in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of DON or DOM-1. Include a vehicle control (medium with the same concentration of solvent used to dissolve the toxins).

-

Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

-

-

Cell Viability Assessment:

-

After the incubation period, add the cell viability assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of DON-induced Cellular Stress

Deoxynivalenol is known to induce cellular stress by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK. This activation can lead to inflammatory responses and apoptosis. In contrast, DOM-1, lacking the reactive epoxide group, does not activate these stress pathways at comparable concentrations. The following Graphviz diagram illustrates the simplified signaling cascade initiated by DON.

References

- 1. Bacterial Transformation Workflow | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. Metabolism of deoxynivalenol and this compound in broiler chickens, pullets, roosters and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomarkers of Deoxynivalenol Toxicity in Chickens with Special Emphasis on Metabolic and Welfare Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aerobic and anaerobic de-epoxydation of mycotoxin deoxynivalenol by bacteria originating from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxynivalenol Degradation by Various Microbial Communities and Its Impacts on Different Bacterial Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. addgene.org [addgene.org]

- 10. Bacterial Transformation Protocol [protocols.io]

- 11. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize | MDPI [mdpi.com]

Deepoxy-deoxynivalenol: A Comprehensive Technical Guide

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Deepoxy-deoxynivalenol (DOM-1), a de-epoxidated metabolite of the mycotoxin deoxynivalenol (B1670258) (DON). Produced by certain gut bacteria, DOM-1 is significantly less toxic than its parent compound, making it a subject of interest for researchers in toxicology, microbiology, and drug development. This document outlines its chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as DOM-1, is a trichothecene (B1219388) mycotoxin derivative. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 88054-24-4 | [1][2][3] |

| Molecular Formula | C₁₅H₂₀O₅ | [1][2] |

| Molecular Weight | 280.32 g/mol | [1][2] |

| Synonyms | DOM-1, Dom-1, Deepoxydeoxynivalenol | [1] |

| Solubility | Soluble in DMSO. Often supplied in acetonitrile. | [1] |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term. | [1][2] |

Toxicological Profile

A key characteristic of DOM-1 is its significantly reduced toxicity compared to deoxynivalenol (DON). This is primarily attributed to the absence of the 12,13-epoxide group in its chemical structure, which is crucial for the toxic effects of DON.

Cytotoxicity: In stark contrast to DON, DOM-1 does not exhibit significant cytotoxic effects in various cell lines, including porcine intestinal epithelial cells (IPEC-J2).[3] Studies have shown that at equimolar concentrations where DON induces cell death, apoptosis, and inhibits proliferation, DOM-1 remains largely inactive.[3][4] For instance, DOM-1 did not affect cell viability, induce apoptosis, or alter mitochondrial morphology in IPEC-J2 cells.[3][5]

Immunomodulatory Effects: While DON is known to have potent immunomodulatory effects, either stimulating or suppressing the immune response depending on the dose, DOM-1 shows a greatly diminished capacity to affect immune cells. For example, DOM-1 did not impair the proliferation of porcine T-cell subsets or alter the expression of activation-related molecules, effects that are readily observed with DON.[2]

LD50 Values: Specific LD50 values for DOM-1 are not widely reported in the literature. However, the available data consistently indicates a much lower toxicity profile than DON, for which the oral LD50 in mice is reported to be in the range of 46-78 mg/kg.[6] The lack of reported acute toxicity for DOM-1 further supports its classification as a detoxification product of DON.

Mechanism of Action

The toxic mechanism of deoxynivalenol is well-established and involves the binding of its 12,13-epoxide moiety to the eukaryotic ribosome, leading to an inhibition of protein synthesis.[7] This triggers a "ribotoxic stress response," activating mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which in turn can lead to apoptosis and altered immune responses.[8][9]

This compound, lacking this critical epoxide group, is unable to bind effectively to the ribosome.[7] Consequently, it does not trigger the ribotoxic stress response. This fundamental difference in molecular interaction is the primary reason for its dramatically lower toxicity. Studies have confirmed that DOM-1 does not activate the MAPK signaling pathways (p38 and p42/p44) or induce caspase-3 activation, a key marker of apoptosis, in intestinal epithelial cells.[3][4][5]

Below is a diagram illustrating the differential signaling pathways of DON and DOM-1.

References

- 1. mdpi.com [mdpi.com]

- 2. Deoxynivalenol Affects Proliferation and Expression of Activation-Related Molecules in Major Porcine T-Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxynivalenol and its metabolite this compound: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deoxynivalenol and its metabolite this compound: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxynivalenol and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological detoxification of the mycotoxin deoxynivalenol and its use in genetically engineered crops and feed additives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Deepoxy-deoxynivalenol: A Comprehensive Technical Review of its Synonyms, Biological Activity, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deepoxy-deoxynivalenol, a microbial metabolite of the mycotoxin deoxynivalenol (B1670258) (DON). This document consolidates key information on its nomenclature, comparative toxicity with its parent compound, and the experimental methodologies used for its study.

Nomenclature and Synonyms

This compound is known by several names in scientific literature, which are often used interchangeably. The most common synonym is the abbreviation DOM-1 .[1][2][3][4][5][6] This name is widely adopted in toxicological and microbiological studies. Other synonyms include "de-epoxy-deoxynivalenol" and "de-epoxy-DON".[2][5][7] The Chemical Abstracts Service (CAS) registry number for this compound is 88054-24-4.[4][6] A comprehensive list of synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Name/Identifier |

| Common Abbreviation | DOM-1[1][2][3][4][5][6] |

| Alternative Names | de-epoxy-deoxynivalenol[2][5][7], de-epoxy-DON[2][5] |

| IUPAC Name | (1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one[4] |

| CAS Number | 88054-24-4[4][6] |

| PubChem CID | 119324[4] |

| Molecular Formula | C15H20O5[4][6] |

| Molecular Weight | 280.32 g/mol [4][6] |

Comparative Cytotoxicity and Biological Activity

This compound is a detoxification product of deoxynivalenol (DON), formed by microbial action in the gastrointestinal tracts of animals, particularly ruminants.[3][8] The removal of the 12,13-epoxy group in DON to form DOM-1 significantly reduces its toxicity.[3]

Studies comparing the cytotoxic effects of DON and DOM-1 have consistently shown that DOM-1 is significantly less toxic. The following table summarizes key quantitative findings from in vitro studies.

Table 2: Comparative Cytotoxicity of DON and DOM-1 in various cell lines

| Cell Line | Parameter | DON Effect | DOM-1 Effect | Reference |

| IPEC-J2 (Porcine Intestinal Epithelial) | Cell Viability (IC50 after 48h) | 44.83 ± 6.14 μM | No negative effect at tested concentrations | [1] |

| IPEC-J2 (Porcine Intestinal Epithelial) | Cell Viability (IC50 after 72h) | 25.93 ± 5.13 μM | No negative effect at tested concentrations | [1] |

| RTgill-W1 (Trout Gill) | Cell Viability | Affected starting at 10 μmol/L | No effect | [3] |

| IPEC-1 (Porcine Intestinal Epithelial) | Cell Viability | Affected starting at 0.9 μmol/L | No effect | [3] |

| HepG2 (Human Liver) | Cell Viability | Affected starting at 0.9 μmol/L | No effect | [3] |

| RAW 264.7 (Mouse Macrophage) | Nitric Oxide (NO) Release (LPS-stimulated) | Decreased at 0.84 μmol/L | No effect | [3] |

| RAW 264.7 (Mouse Macrophage) | Interleukin-6 (IL-6) Release (LPS-stimulated) | Increased at 0.42 μmol/L | No effect | [3] |

| HepG2 (Human Liver) | Albumin Secretion | Decreased at 0.9 μmol/L | Decreased by ~50% at 228 μmol/L | [3] |

| Caco-2 (Human Colon Adenocarcinoma) | LDH Leakage (24h) | No significant effect | No significant changes compared to control | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of this compound.

Protocol for DON and DOM-1 Stock Solutions: [1]

-

Deoxynivalenol (DON): Dissolve DON in sterile distilled water to a concentration of 6.75 mM. Further dilute to the required concentrations in the specific assay diluent.

-

This compound (DOM-1): Obtain a liquid calibrant solution (e.g., 180.15 μM in acetonitrile). Evaporate the required volume to dryness under a stream of nitrogen gas. Re-dissolve the dried DOM-1 in the appropriate volume of complete cultivation medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).

WST-1 Assay for IPEC-1, IPEC-J2, RAW 264.7, and HepG2 cells: [3]

-

Seed cells in 96-well plates at an appropriate density.

-

After cell attachment, expose them to various concentrations of DON or DOM-1 for a specified duration (e.g., 24, 48, 72 hours).

-

Add WST-1 reagent to each well and incubate for a period that allows for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

Neutral Red (NR) and Sulforhodamine B (SRB) Assays for RTgill-W1 cells: [3]

These assays are performed similarly to the WST-1 assay, but with different reagents and measurement principles to assess cell viability in the RTgill-W1 cell line.

Measurement of Interleukin-6 (IL-6) and Nitric Oxide (NO) in RAW 264.7 cells: [3]

-

Seed RAW 264.7 cells in culture plates.

-

Pre-treat the cells with various concentrations of DON or DOM-1.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a defined incubation period, collect the cell culture supernatants.

-

Quantify IL-6 levels in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Determine NO concentration in the supernatant using the Griess reagent.

Measurement of Albumin in HepG2 cells: [3]

-

Culture HepG2 cells to a confluent monolayer.

-

Expose the cells to different concentrations of DON or DOM-1 for a specified time.

-

Collect the cell culture medium.

-

Measure the concentration of human albumin in the medium using a specific ELISA kit.

Signaling Pathways and Molecular Mechanisms

While DOM-1 is significantly less toxic than DON, it is not biologically inert. Recent studies have indicated that DOM-1 can induce endoplasmic reticulum (ER) stress in specific cell types.[2][5]

In bovine theca cells, DOM-1 has been shown to activate the ER stress response through the following mechanisms:[2][5]

-

Increased cleavage of ATF6 protein.

-

Increased phosphorylation of EIF2AK3.

-

Increased abundance of cleaved XBP1 mRNA.

These events lead to an increased expression of ER stress target genes such as GRP78, GRP94, and CHOP.[2]

Caption: DOM-1 induced ER stress pathway in bovine theca cells.

The following diagram illustrates a typical experimental workflow to investigate the effects of DOM-1 on ER stress in a cell culture model.

Caption: Workflow for studying DOM-1's effect on ER stress.

References

- 1. Deoxynivalenol and its metabolite this compound: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mycotoxin De-Epoxy-Deoxynivalenol (DOM-1) Increases Endoplasmic Reticulum Stress in Ovarian Theca Cells [mdpi.com]

- 3. Effects of deoxynivalenol (DON) and its microbial biotransformation product this compound (DOM-1) on a trout, pig, mouse, and human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deepoxydeoxynivalenol | C15H20O5 | CID 119324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Mycotoxin De-Epoxy-Deoxynivalenol (DOM-1) Increases Endoplasmic Reticulum Stress in Ovarian Theca Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Mycotoxin Database [mycocentral.eu]

- 7. Deoxynivalenol and Its Modified Forms: Are There Major Differences? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxynivalenol and Its Metabolites: Contamination, Metabolism, and Toxicity [mdpi.com]

Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deepoxy-deoxynivalenol (DOM-1) is a principal metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), formed through the de-epoxidation of DON by gut microbiota.[1][2] Historically considered a detoxification product with significantly lower toxicity than its parent compound, recent research has unveiled a more complex biological profile for DOM-1. While it lacks the epoxide group responsible for the potent ribotoxic stress response induced by DON, DOM-1 is not biologically inert.[3][4] It exhibits subtle but significant effects on various physiological systems, including the immune and reproductive systems, and its presence serves as a critical biomarker for DON exposure.[5][6] This technical guide provides an in-depth analysis of the biological significance of DOM-1, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and analytical workflows.

Toxicokinetics and Metabolism

The transformation of DON to DOM-1 is primarily a detoxification pathway mediated by anaerobic bacteria residing in the gastrointestinal tract of various animal species, and in some cases, humans.[1][7] This microbial biotransformation is a crucial factor in determining species-specific susceptibility to DON toxicity.[8]

Key Points:

-

Formation: DOM-1 is formed by the microbial de-epoxidation of DON at the C12/C13 epoxy group.[9]

-

Location: This conversion predominantly occurs in the rumen of polygastric animals and the large intestine of monogastric species, including chickens and swine.[2][10]

-

Human Microbiota: The capacity of human fecal microbiota to convert DON to DOM-1 varies among individuals. One study demonstrated this transformation in vitro by the fecal slurry from one out of five volunteers, with the resulting DOM-1 being detected in the urine of that individual.[7][11]

-

Significance: The conversion of DON to DOM-1 prior to absorption in the small intestine significantly reduces the systemic toxicity of ingested DON.[10]

Comparative Toxicodynamics of DON and DOM-1

The primary structural difference between DON and DOM-1—the absence of the C12-C13 epoxy group in DOM-1—underpins their distinct toxicological profiles.[12] While DON is a potent inhibitor of protein synthesis via the ribotoxic stress response, DOM-1's mechanisms of action are more nuanced.[1][3]

Cellular Viability and Cytotoxicity

Numerous in vitro studies have consistently demonstrated that DOM-1 is significantly less cytotoxic than DON across various cell lines.

| Cell Line | Assay | DON Effect | DOM-1 Effect | Reference |

| Porcine Intestinal Epithelial Cells (IPEC-1) | MTT Assay | Reduced viability above 0.5 µmol/L | No decrease in viability up to 228 µmol/L | [13] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | WST-1 Assay | Viability decreased at 3.5 µmol/L | No effect observed | [13][14] |

| Human Colon Carcinoma Cells (Caco-2) | LDH Release | No significant effect | 16.8 µM increased LDH release (not statistically significant) | [15] |

| Human Hepatocellular Carcinoma Cells (HepG2) | WST-1 Assay | Viability decreased starting at 0.9 µmol/L | No effect on viability, but albumin secretion decreased at 228 µmol/L | [13][14] |

| Trout Gill Cells (RTgill-W1) | NR and SRB Assay | Viability affected starting at 10 µmol/L | No effect observed | [14] |

| Mouse Macrophage Cells (RAW 264.7) | WST-1 Assay | No effect on viability | No effect on viability | [13] |

| Porcine T-Cell Subsets | Proliferation Assay | Decreased proliferation > 0.4 µM | No effect at 16 µM | [16] |

Immunomodulatory Effects

While DON exhibits both immunostimulatory and immunosuppressive properties depending on the dose, DOM-1 generally shows a lack of significant immunomodulatory activity, particularly at concentrations where DON is active.[5][16]

| Cell Line/System | Parameter | DON Effect | DOM-1 Effect | Reference |

| Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated) | Nitric Oxide (NO) Release | Significant decrease at 0.84 µmol/L | No significant reduction | [13] |

| Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated) | IL-6 Release | Increased at 0.42 µmol/L | No influence on cytokine release | [13][14] |

| Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated) | TNF-α Release | No effect | No influence on cytokine release | [13] |

| Porcine T-Cell Subsets | CD8α and CD27 expression | Reduction from 0.8 µM | No effect at 16 µM | [16] |

| Porcine T-Cell Subsets | CD28 expression | Diminished at 1.6 µM | No effect at 16 µM | [16] |

Effects on Intestinal Barrier Function

DON is known to disrupt intestinal barrier integrity. In contrast, DOM-1 has been shown to have minimal to no adverse effects on the intestinal barrier.

| Species | Model | Parameter | DON Effect | DOM-1 Effect | Reference |

| Broiler Chickens | In vivo | Paracellular mannitol (B672) flux | Increased flux in duodenum, jejunum, and cecum | No significant change in intestinal permeability | [4] |

| Caco-2 cells | In vitro | Transepithelial Electrical Resistance (TEER) | Decreased TEER | No measurable adverse effects | [15][17] |

Endocrine and Reproductive Effects

Recent studies have indicated that DOM-1, while less toxic than DON, is not devoid of biological activity in the reproductive system, particularly in cattle.

| Species/System | Parameter | Concentration | Observed Effect | Reference |

| Bovine | In vivo (intrafollicular injection) | 100 ng/mL | Cessation of follicular growth | [5][18] |

| Bovine | In vivo (feed contamination) | 6 ppm DON leading to 20 ng/mL blood DOM-1 | Did not alter the number of viable embryos | [5][18] |

| Bull Spermatozoa | In vitro | Not specified | Reduced motility over a 10-hour period | [5][18] |

| Bovine Oocytes | In vitro (during IVF) | Not specified | Reduced rate of blastocyst formation | [5][18] |

| Bovine Ovarian Theca Cells | In vitro | Not specified | Increased apoptosis | [5] |

Mechanisms of Action

Ribotoxic Stress Response

The primary mechanism of DON's toxicity is the inhibition of protein synthesis through binding to the ribosome, which triggers a "ribotoxic stress response" and activates mitogen-activated protein kinases (MAPKs).[19] The absence of the C12-C13 epoxy group in DOM-1 prevents it from effectively binding to the ribosome in the same manner, thus it does not activate the ribotoxic stress response.[3]

Endoplasmic Reticulum (ER) Stress

While DOM-1 does not induce a ribotoxic stress response, it has been shown to increase endoplasmic reticulum (ER) stress in bovine ovarian theca cells.[3][20] This suggests an alternative mechanism for its observed effects on reproductive tissues.

DOM-1 Induced ER Stress Pathway in Bovine Theca Cells

Caption: DOM-1 induces ER stress in bovine theca cells.

DOM-1 as a Biomarker of DON Exposure

The detection of DOM-1 in biological fluids, particularly urine, serves as a reliable indicator of DON exposure and subsequent metabolism by the gut microbiota.[6][7] The presence and concentration of DOM-1 can provide insights into an individual's or animal's capacity to detoxify DON.

-

Human Studies: The detection of DOM-1 in human urine has been linked to the presence of specific gut microbial populations capable of DON de-epoxidation.[7] In one study, a volunteer whose fecal microbiota transformed DON to DOM-1 in vitro also had detectable levels of DOM-1 in their urine (4.7% of DON).[7][11] However, other studies have not detected DOM-1 in human urine samples, suggesting that this detoxification pathway may not be widespread in the human population.[8]

-

Animal Studies: In pigs, both DON and DOM-1 are considered important urinary biomarkers of DON exposure.[6]

Experimental Protocols

In Vitro Cell Viability Assay (WST-1)

This protocol is adapted from studies assessing the cytotoxicity of DON and DOM-1.[13]

-

Cell Culture: Plate cells (e.g., IPEC-1, HepG2) in 96-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.

-

Toxin Exposure: Prepare serial dilutions of DON and DOM-1 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the respective toxin concentrations. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.

Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for assessing cytotoxicity using a WST-1 assay.

Analysis of DOM-1 in Urine by LC-MS/MS

This protocol is a generalized procedure based on methods described for the detection of mycotoxin biomarkers.[7][21][22]

-

Sample Preparation:

-

Take a 1-2 mL aliquot of urine.

-

Add an internal standard (e.g., ¹³C₁₅-DON).

-

Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release conjugated forms of the mycotoxins.

-

-

Clean-up:

-

Purify the sample using an immunoaffinity column specific for DON and its metabolites.

-

Elute the analytes with methanol.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Separate the analytes on a C18 reversed-phase column.

-

Detect and quantify DOM-1 using selected reaction monitoring (SRM) in either positive or negative electrospray ionization mode.

-

-

Quantification:

-

Construct a calibration curve using standards of known DOM-1 concentrations prepared in a blank urine matrix.

-

Calculate the concentration of DOM-1 in the sample based on the calibration curve.

-

Logical Relationship: DON Exposure to DOM-1 Detection

Caption: Pathway from DON ingestion to urinary DOM-1 detection.

Conclusion and Future Directions

This compound (DOM-1) represents a significant detoxification product of the mycotoxin DON. Its biological significance lies in its substantially reduced toxicity compared to the parent compound, which is attributed to the absence of the reactive epoxy group. This structural modification prevents the induction of the ribotoxic stress response, a key mechanism of DON's toxicity. However, emerging evidence suggests that DOM-1 is not entirely inert, exhibiting subtle effects on the reproductive system, potentially through the induction of ER stress.

For researchers and drug development professionals, understanding the biological profile of DOM-1 is crucial for several reasons:

-

Risk Assessment: Accurate risk assessment of DON-contaminated food and feed must consider the metabolic conversion to the less toxic DOM-1.

-

Biomarker Development: DOM-1 serves as a valuable biomarker for assessing exposure to DON and the detoxification capacity of an individual or animal.

-

Therapeutic Strategies: The microbial enzymes responsible for the DON-to-DOM-1 conversion are being explored as feed additives to mitigate the toxic effects of DON in livestock.

Future research should focus on further elucidating the alternative mechanisms of action of DOM-1, particularly its effects on the reproductive and endocrine systems. Additionally, more extensive studies are needed to understand the prevalence and activity of DON-de-epoxidizing bacteria in the human gut microbiome and the implications for human health.

References

- 1. The Human Fecal Microbiota Metabolizes Deoxynivalenol and Deoxynivalenol-3-Glucoside and May Be Responsible for Urinary this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial transformation of deoxynivalenol (vomitoxin) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound (DOM-1), a derivate of deoxynivalenol (DON), exhibits less toxicity on intestinal barrier function, Campylobacter jejuni colonization and translocation in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biomarkers of Deoxynivalenol, Citrinin, Ochratoxin A and Zearalenone in Pigs after Exposure to Naturally Contaminated Feed Close to Guidance Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. A biomarker survey of urinary deoxynivalenol in China: the Shanghai Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Deoxynivalenol and its metabolite this compound: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound (DOM-1), a derivate of deoxynivalenol (DON), exhibits less toxicity on intestinal barrier function, Campylobacter jejuni colonization and translocation in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of deoxynivalenol (DON) and its microbial biotransformation product this compound (DOM-1) on a trout, pig, mouse, and human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Deoxynivalenol and Its Modified Forms: Are There Major Differences? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deoxynivalenol Affects Proliferation and Expression of Activation-Related Molecules in Major Porcine T-Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.vu.nl [research.vu.nl]

- 18. Effects of the mycotoxin metabolite de-epoxy-deoxynivalenol (DOM-1) on embryo development and sperm motility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Mycotoxin De-Epoxy-Deoxynivalenol (DOM-1) Increases Endoplasmic Reticulum Stress in Ovarian Theca Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. series.publisso.de [series.publisso.de]

- 22. researchgate.net [researchgate.net]

Deepoxy-deoxynivalenol in Food: An In-depth Technical Guide on its Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deepoxy-deoxynivalenol (DOM-1), a microbial metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), is of growing interest in the fields of food safety, toxicology, and animal health. Unlike its parent compound, which is a frequent contaminant of cereal grains worldwide, DOM-1 is not typically found as a natural contaminant in raw agricultural commodities or processed foods. Instead, its primary route of occurrence is through the detoxification of DON by the gut microbiota of animals, particularly ruminants. This technical guide provides a comprehensive overview of the current scientific understanding of DOM-1, focusing on its formation, analytical detection, and significantly lower toxicity compared to DON. The document details the signaling pathways affected by these compounds and provides standardized experimental protocols for their analysis.

Introduction: The Formation of this compound (DOM-1)

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene (B1219388) mycotoxin produced by various Fusarium species that commonly infect cereal crops such as wheat, maize, and barley.[1][2] Due to its stability during food processing, DON is a prevalent contaminant in the global food and feed supply chain.[1][3]

This compound (DOM-1) is a de-epoxidized metabolite of DON. The crucial difference in its chemical structure is the absence of the epoxide group at the C12-C13 position, which is the primary determinant of DON's toxicity.[4][5] Scientific evidence strongly indicates that DOM-1 is not a significant natural contaminant of food and feedstuffs. Instead, it is predominantly formed in vivo through the enzymatic action of anaerobic bacteria present in the gastrointestinal tracts of animals.[4] This biotransformation is considered a detoxification process, as DOM-1 exhibits substantially lower toxicity than DON.

Quantitative Data on Mycotoxin Contamination

Quantitative data on the natural occurrence of DOM-1 in food and feed is virtually absent from the scientific literature, reinforcing its status as a metabolite rather than a primary contaminant. In contrast, extensive data exists for DON contamination across a wide range of cereal-based products. The following tables summarize representative data for DON contamination to provide context for the prevalence of the parent compound from which DOM-1 is derived.

Table 1: Deoxynivalenol (DON) Contamination in Cereal Grains

| Cereal | Region | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Wheat | Serbia | 128 | 78.1 | 64 - 4,808 | - | [6] |

| Barley | Serbia | 11 | 27.3 | 118 - 355 | - | [6] |

| Wheat | Brazil | 113 | 66.4 | 206.3 - 4732.3 | 1894.9 | [7] |

| Maize | Global | - | 67.93 | - | 1448.1 | [8] |

| Wheat | Global | - | 48.16 | - | 359.96 | [8] |

Table 2: Deoxynivalenol (DON) Contamination in Processed Foods and Animal Feed

| Product | Region | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Wheat Flour | Poland | - | - | - | 31 | [9] |

| Maize Flour | Poland | - | - | 85 - 876 | 335 | [9] |

| Cereal-based Baby Foods | Poland | 110 | 9.09 | - | 107.8 | [10] |

| Animal Feed (Compound) | Korea | - | 91.33 | - | - | [10] |

| Animal Feed (Ingredients) | Korea | - | 53.33 | 50 - 957 | 447 | [10] |

Experimental Protocols for the Analysis of this compound

The analysis of DOM-1 is typically performed in conjunction with DON and other mycotoxins using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation

Effective sample preparation is critical for accurate quantification and involves extraction and clean-up to remove interfering matrix components.

-

Homogenization : Solid samples such as grains or feed should be finely ground to a uniform particle size to ensure a representative analytical sample.

-

Extraction :

-

Weigh a representative portion of the homogenized sample (e.g., 5 g).

-

Add an extraction solvent, commonly a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v).

-

Homogenize or shake vigorously for a specified period (e.g., 60 minutes).

-

Centrifuge the mixture to separate the solid and liquid phases.

-

-

Clean-up :

-

The supernatant can be diluted and directly injected into the LC-MS/MS system.

-

For complex matrices, a solid-phase extraction (SPE) or immunoaffinity column (IAC) clean-up may be necessary. IACs offer high specificity for DON and its metabolites.

-

LC-MS/MS Analysis

A detailed protocol for the analysis of DOM-1 and DON in a biological matrix (rumen fluid) is presented below, which can be adapted for food and feed matrices.

-

Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column : A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 × 100 mm).

-

Mobile Phase :

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

-

-

Gradient Elution : A gradient program is used to separate the analytes. An example gradient is as follows:

-

Start with 95% A.

-

Linearly decrease to 5% A over 10 minutes.

-

Hold for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray ionization (ESI) in both positive and negative modes, as different mycotoxins ionize differently. For DOM-1, negative mode is often used.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions.

-

MRM Transition for DOM-1 : m/z 279.1 > 231.1

-

MRM Transition for DON : m/z 295.1 > 247.1

-

-

-

Quantification : Matrix-matched calibration curves are essential for accurate quantification to compensate for matrix effects. Isotope-labeled internal standards (e.g., ¹³C-DON) are recommended for the highest accuracy.

Signaling Pathways and Biological Effects

The toxicity of DON is primarily attributed to its epoxide group, which binds to the A-site of the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This triggers a "ribotoxic stress response," activating mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[1][2] Activation of these pathways can lead to inflammatory responses, apoptosis, and impaired cell proliferation.

In contrast, DOM-1, lacking the epoxide ring, is significantly less toxic. It does not induce a ribotoxic stress response or activate the MAPK signaling cascade in the same manner as DON.[4][8] Studies have shown that at equimolar concentrations, DOM-1 does not significantly impact cell viability, membrane integrity, or mitochondrial function in intestinal epithelial cells, unlike DON.[4] However, some recent research suggests that DOM-1 may exert biological effects through alternative mechanisms, such as inducing endoplasmic reticulum (ER) stress in specific cell types, like ovarian theca cells.[11]

Visualizing the Signaling Pathways

The following diagrams illustrate the key differences in the cellular signaling pathways affected by DON and the proposed pathway for DOM-1.

Conclusion

This compound is primarily a detoxification product of deoxynivalenol, formed by microbial activity in the animal gut. Its natural occurrence in the food supply chain is negligible. The scientific focus remains on its parent compound, DON, as a major food safety concern. However, understanding the formation and biological activity of DOM-1 is crucial for risk assessment, particularly in animal health, and for the development of strategies to mitigate the toxic effects of DON. The analytical methods and toxicological data presented in this guide provide a foundation for further research into the metabolism and biological significance of this less-toxic mycotoxin metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Deoxynivalenol and its metabolite this compound: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxynivalenol in food and feed: Recent advances in decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (DOM-1), a derivate of deoxynivalenol (DON), exhibits less toxicity on intestinal barrier function, Campylobacter jejuni colonization and translocation in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. aaem.pl [aaem.pl]

- 10. Incidence and Levels of Deoxynivalenol, Fumonisins and Zearalenone Contaminants in Animal Feeds Used in Korea in 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deepoxy-deoxynivalenol (DOM-1) is a principal metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), formed through the de-epoxidation of DON by gut microbiota in various animal species. In stark contrast to its parent compound, DOM-1 exhibits a significantly attenuated toxicological profile. This guide provides a comprehensive overview of the current scientific understanding of DOM-1's toxicological characteristics, with a focus on its cytotoxicity, immunotoxicity, and underlying molecular mechanisms. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific data. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the assessment of mycotoxin detoxification products and related compounds.

Introduction

Deoxynivalenol (DON), a type B trichothecene (B1219388) mycotoxin produced by Fusarium species, is a widespread contaminant of cereal grains and poses a significant health risk to humans and animals. Its toxicity is primarily attributed to the 12,13-epoxy group, which is responsible for its ability to inhibit protein synthesis through interaction with the ribosome, leading to a phenomenon known as ribotoxic stress. This stress, in turn, activates mitogen-activated protein kinase (MAPK) pathways, resulting in inflammatory responses, apoptosis, and impaired cell proliferation.[1]

This compound (DOM-1) is a microbially-derived detoxification product of DON, where the toxicologically relevant epoxy group is cleaved. This structural modification drastically reduces its toxicity, a finding supported by numerous in vitro and in vivo studies. This guide will delve into the specifics of DOM-1's toxicological profile, providing a detailed analysis of its effects on cellular and systemic levels.

Cytotoxicity Profile

The cytotoxicity of DOM-1 has been evaluated across various cell lines, consistently demonstrating a significantly lower toxicity compared to DON.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of DOM-1 in comparison to DON.

| Cell Line | Assay | Compound | Concentration | Effect | IC50 Value | Reference |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | WST-1 | DOM-1 | 5-100 µM | No reduction in viability | Not Applicable | [2] |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | WST-1 | DON | 5-100 µM | Time- and dose-dependent reduction in viability | 2.47 ± 1.94 µM (72h) | [2] |

| 3T3 Fibroblasts | BrdU incorporation | DOM-1 | Not specified | 55 times less toxic than DON | ~55x higher than DON | [3] |

| Various Cell Lines | Various | DOM-1 | up to 6400 ng/mL | No cytotoxicity observed | Not Applicable | [4] |

| Porcine Peripheral Blood Mononuclear Cells (PBMCs) | MTT | DOM-1 | 357 µM | Reduced proliferation | Not Determined | [5] |

| Chicken Peripheral Blood Mononuclear Cells (PBMCs) | MTT | DOM-1 | 357 µM | Reduced proliferation | Not Determined | [5] |

| Bovine Peripheral Blood Mononuclear Cells (PBMCs) | MTT | DOM-1 | Not specified | No effect | Not Applicable | [5] |

Table 1: Comparative Cytotoxicity of DOM-1 and DON

Experimental Protocol: WST-1 Cytotoxicity Assay

This protocol outlines the steps for assessing cytotoxicity using the Water Soluble Tetrazolium salt (WST-1) assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

DOM-1 and DON stock solutions

-

WST-1 reagent

-

Microplate reader (420-480 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Cell Culture: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DOM-1 and DON in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells and solvent control wells.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Caption: Workflow for the WST-1 cytotoxicity assay.

Immunotoxicity Profile

DOM-1 exhibits minimal immunomodulatory effects compared to the potent immunosuppressive and pro-inflammatory activities of DON.

Quantitative Immunotoxicity Data

The following table presents quantitative data on the immunomodulatory effects of DOM-1.

| Cell Type | Parameter | Compound | Concentration | Result | Reference |

| Porcine B cells | Proliferation | DOM-1 | 1.6 and 16 µM | No significant effect | [1] |

| Porcine B cells | IgM, IgG, IgA production | DOM-1 | 1.6 and 16 µM | No significant changes | [1] |

| LPS-stimulated RAW 264.7 macrophages | IL-6 release | DOM-1 | Not specified | No significant effect | [5] |

| LPS-stimulated RAW 264.7 macrophages | TNF-α release | DOM-1 | Not specified | No significant effect | [5] |

| ConA-stimulated porcine PBMCs | Lymphocyte proliferation | DOM-1 | 16 µM | No reduction in proliferation | [2] |

Table 2: Immunomodulatory Effects of DOM-1

Experimental Protocol: Cytokine Quantification by ELISA

This protocol describes the quantification of cytokines (e.g., IL-6, TNF-α) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA plate pre-coated with capture antibody

-

Cell culture supernatants (samples)

-

Recombinant cytokine standards

-

Detection antibody (biotinylated)

-

Avidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader (450 nm absorbance)

Procedure:

-

Standard Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.

-

Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris. Dilute samples as necessary in assay diluent.

-

Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

-

Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Add Avidin-HRP: Add 100 µL of the diluted Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Caption: Workflow for cytokine quantification by sandwich ELISA.

Molecular Mechanisms of Action

The reduced toxicity of DOM-1 is directly linked to its structural difference from DON, specifically the absence of the 12,13-epoxy group. This change in structure alters its interaction with cellular components.

Ribotoxic Stress and MAPK Signaling

DON's primary mechanism of toxicity involves binding to the A-site of the ribosome, leading to the inhibition of protein synthesis and the activation of a ribotoxic stress response. This, in turn, triggers the phosphorylation of MAPKs such as p38, JNK, and ERK, leading to downstream inflammatory and apoptotic signaling.[1] In contrast, DOM-1, lacking the epoxy group, does not effectively bind to the ribosome and therefore does not induce ribotoxic stress or activate the MAPK signaling cascade.[6]

Caption: Comparative mechanism of DON and DOM-1 on the ribosome and MAPK pathway.

Endoplasmic Reticulum (ER) Stress

While DOM-1 does not induce ribotoxic stress, some studies suggest it may not be entirely inert. In bovine theca cells, DOM-1 has been shown to induce endoplasmic reticulum (ER) stress.[6] This is evidenced by the increased cleavage of activating transcription factor 6 (ATF6), phosphorylation of protein kinase R-like endoplasmic reticulum kinase (PERK), and increased abundance of spliced X-box binding protein 1 (XBP1) mRNA. These are all key indicators of the three major branches of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.

Caption: Proposed mechanism of DOM-1-induced ER stress.

Experimental Protocol: Western Blot for MAPK Activation

This protocol details the steps to analyze the phosphorylation status of MAPK proteins (e.g., p38, ERK) by Western blot.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target MAPK overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Toxicokinetic Profile

The toxicokinetics of DOM-1 are less well-characterized than those of DON. However, available data suggest significant differences in absorption, distribution, metabolism, and excretion (ADME).

Quantitative Toxicokinetic Data

Data on the toxicokinetic parameters of DOM-1 are limited. The table below provides a summary of available information.

| Species | Route | Parameter | Value | Reference |

| Broiler Chickens | Oral (from DON) | Cmax of DOM-1 | 0.70 - 0.80 ng/mL | [7] |

| Broiler Chickens | Oral (from DON) | Tmax of DOM-1 | 1-3 hours | [7] |

| Pigs | Oral | Bioavailability | Significantly lower than DON | [8][9] |

| Cattle | Oral (from DON) | Serum concentration | 20 ng/mL (from 6 ppm DON in feed) | [10] |

| Poultry | Oral | Metabolism | Metabolized to DOM-3-sulfate | [11][12] |

Table 3: Toxicokinetic Parameters of DOM-1

Experimental Protocol: In Vivo Toxicokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo toxicokinetic study of DOM-1 in rats.

Materials:

-

Sprague-Dawley rats

-

DOM-1 formulation for oral and intravenous administration

-

Cannulas for blood collection (optional)

-

Metabolic cages for urine and feces collection

-

LC-MS/MS system for DOM-1 quantification

Procedure:

-

Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of DOM-1 via the tail vein.

-

Oral (PO) Group: Administer a single dose of DOM-1 via oral gavage.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

Urine and Feces Collection: House a separate group of animals in metabolic cages to collect urine and feces over 24 or 48 hours.

-

Sample Analysis: Quantify the concentration of DOM-1 and its potential metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

Caption: General workflow for an in vivo toxicokinetic study.

Conclusion

The available toxicological data consistently demonstrate that this compound (DOM-1) is substantially less toxic than its parent compound, deoxynivalenol (DON). The absence of the 12,13-epoxy group in DOM-1 prevents the induction of ribotoxic stress and subsequent activation of the MAPK signaling pathway, which are the primary drivers of DON's toxicity. While some evidence suggests that DOM-1 may induce ER stress in certain cell types, its overall cytotoxic and immunotoxic potential is minimal. The biotransformation of DON to DOM-1 represents a significant detoxification pathway. Further research is warranted to fully elucidate the toxicokinetic profile of DOM-1 across a wider range of species to provide a more complete safety assessment. This guide serves as a foundational resource for professionals involved in the evaluation of mycotoxin detoxification strategies and the development of safer food and feed products.

References

- 1. Frontiers | Effect of DON and ZEN and their metabolites DOM-1 and HZEN on B cell proliferation and antibody production [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. brd.nci.nih.gov [brd.nci.nih.gov]

- 4. Lab13 [science.umd.edu]

- 5. researchgate.net [researchgate.net]

- 6. The Mycotoxin De-Epoxy-Deoxynivalenol (DOM-1) Increases Endoplasmic Reticulum Stress in Ovarian Theca Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Risk Assessment of Deoxynivalenol by Revisiting Its Bioavailability in Pig and Rat Models to Establish Which Is More Suitable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of the mycotoxin metabolite de-epoxy-deoxynivalenol (DOM-1) on embryo development and sperm motility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of deoxynivalenol and this compound in broiler chickens, pullets, roosters and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Deepoxy-deoxynivalenol: An In-Depth Technical Guide on Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deepoxy-deoxynivalenol (DOM-1) is a primary metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), formed through the de-epoxidation of DON by gut microbiota in animals, particularly ruminants.[1] While DON is a well-documented potent inhibitor of protein synthesis via the ribotoxic stress response (RSR), DOM-1 lacks the 12,13-epoxy group essential for this activity.[1][2] Consequently, DOM-1 has historically been considered significantly less toxic than its parent compound. However, emerging in vitro research, detailed in this guide, reveals that DOM-1 is not biologically inert and exerts distinct cellular effects through alternative mechanisms, warranting closer examination by the scientific and drug development communities.

This technical guide provides a comprehensive overview of the preliminary in vitro studies on DOM-1, focusing on its cytotoxic profile, effects on cellular processes such as steroidogenesis and apoptosis, and the elucidation of its unique signaling pathways.

Data Presentation: Quantitative Analysis of In Vitro Effects

The following tables summarize the key quantitative data from comparative in vitro studies of DOM-1 and DON, providing a clear comparison of their biological potency.

Table 1: Comparative Cytotoxicity (IC50 Values)

| Cell Line | Assay | Compound | IC50 Value (µM) | Fold Difference (DOM-1 vs. DON) | Reference |

| Swiss 3T3 fibroblasts | BrdU incorporation | DON | 1.50 ± 0.34 | ~54x less toxic | [3] |

| DOM-1 | ~81 | [3] | |||

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Neutral Red (NR) Assay (48h) | DON | 44.83 ± 6.14 | Not cytotoxic at tested concentrations | [4] |

| DOM-1 | > 100 | [4] | |||

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Sulforhodamine B (SRB) Assay (24h) | DON | 35.97 ± 11.85 | Not cytotoxic at tested concentrations | [4] |

| DOM-1 | > 100 | [4] | |||

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Sulforhodamine B (SRB) Assay (48h) | DON | 18.90 ± 5.70 | Not cytotoxic at tested concentrations | [4] |

| DOM-1 | > 100 | [4] | |||

| Porcine Intestinal Epithelial Cells (IPEC-J2) | Sulforhodamine B (SRB) Assay (72h) | DON | 2.47 ± 1.94 | Not cytotoxic at tested concentrations | [4] |

| DOM-1 | > 100 | [4] |

Table 2: Effects on Steroidogenesis in Bovine Theca Cells

| Compound | Concentration (ng/mL) | Effect on Progesterone (B1679170) Secretion | Effect on Testosterone (B1683101) Secretion | Reference |

| DON | 0.5 | Decreased | No effect | [5] |

| DOM-1 | 0.5 | Inhibited | Inhibited | [5] |

Table 3: Effects on Apoptosis in Bovine Theca Cells

| Compound | Concentration (ng/mL) | Observation | Reference |

| DON | Not specified to have an effect | No effect on the proportion of apoptotic cells | [5] |

| DOM-1 | 1 | Increased proportion of apoptotic cells | [5] |

Table 4: Comparative Effects on Cell Viability in Porcine Intestinal Epithelial Cells (IPEC-J2)

| Assay | Time Point | Compound | Concentration (µM) | % Viability (relative to control) | Reference |

| WST-1 | 24h | DON | 10 | ~125% (increased) | [4] |

| DOM-1 | 5-100 | No negative effect | [4] | ||

| WST-1 | 48h | DON | 100 | ~39% | [4] |

| DOM-1 | 5-100 | No negative effect | [4] | ||

| WST-1 | 72h | DON | 100 | ~21% | [4] |

| DOM-1 | 5-100 | No negative effect | [4] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the in vitro studies of DOM-1.

Cell Culture

-

Cell Lines:

-

Porcine Intestinal Epithelial Cells (IPEC-J2): A non-transformed cell line derived from the jejunum of a neonatal piglet, widely used as an in vitro model for the porcine intestine.

-

Bovine Theca Cells: Primary cells isolated from the ovarian follicles of cows, essential for studying reproductive toxicology.

-

Swiss 3T3 Fibroblasts: A mouse embryonic fibroblast cell line used for general cytotoxicity screening.

-

Caco-2 Cells: A human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, often used as a model of the intestinal barrier.[6]

-

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line (e.g., DMEM/F-12 for IPEC-J2, McCoy's 5A for H295R) and is supplemented with fetal bovine serum (FBS), and antibiotics (e.g., penicillin-streptomycin).

Cytotoxicity and Cell Viability Assays

A variety of assays are employed to assess the impact of DOM-1 on cell health.

-

Principle: These assays measure different cellular parameters to determine the number of viable cells or the cytotoxic effect of a compound.

-

General Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with a medium containing various concentrations of DOM-1 or DON. Control wells receive the vehicle (e.g., DMSO) alone.

-

Incubation: Plates are incubated for specific time periods (e.g., 24, 48, 72 hours).

-

Assay-Specific Steps & Measurement:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity. MTT is added to the wells and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is read.[7]

-

WST-1 (water-soluble tetrazolium salt) Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the procedure. The absorbance of the colored product is measured.

-

Neutral Red (NR) Uptake Assay: Assesses the integrity of the lysosomal membrane. Viable cells take up the NR dye into their lysosomes. After incubation and extraction, the absorbance of the dye is measured.[4]

-

Sulphorhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell number. Cells are fixed, stained with SRB, and the bound dye is solubilized for absorbance measurement.[4]

-

Lactate Dehydrogenase (LDH) Leakage Assay: Measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.[8]

-